5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide
Overview
Description
5-bromo-2-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzenesulfonamide, also known as BIBX1382, is a small molecule inhibitor that has been widely used in scientific research. This compound belongs to the class of tyrosine kinase inhibitors, which are known for their ability to block the activity of enzymes that play a critical role in cell signaling pathways.
Scientific Research Applications
Anticancer Properties
The imidazole-thiazole scaffold has been explored for its anticancer potential. Researchers have synthesized derivatives of this compound and evaluated their cytotoxic effects against cancer cell lines. These derivatives exhibit promising activity, making them potential candidates for further drug development .
Anxiolytic Activity
Benzo[ d]imidazo[2,1-b]thiazoles, a class of compounds related to our target molecule, have been investigated as non-sedative anxiolytics. These compounds may modulate anxiety-related pathways in the brain, providing an alternative to traditional sedative drugs .
PET Imaging Probe for Alzheimer’s Disease
Certain benzo[ d]imidazo[2,1-b]thiazole derivatives serve as PET imaging probes for detecting β-amyloid plaques in the brains of Alzheimer’s patients. These probes enable non-invasive visualization of amyloid deposits, aiding in early diagnosis and disease monitoring .
Kinase Inhibition
The imidazole-thiazole scaffold has shown kinase inhibitory activity. Kinases play crucial roles in cellular signaling pathways, and compounds targeting specific kinases may have therapeutic implications in cancer and other diseases .
Antimicrobial Properties
Both imidazole and thiazole derivatives possess antimicrobial activity. Researchers have explored their potential as antibacterial and antifungal agents. The compound we’re discussing may exhibit similar properties, although specific studies on its antimicrobial effects are needed .
Anti-Inflammatory and Analgesic Effects
Thiazoles, including imidazole-thiazole hybrids, have demonstrated anti-inflammatory and analgesic properties. These compounds may modulate pain pathways and reduce inflammation. Further investigations could reveal the exact mechanisms and potential clinical applications .
Other Biological Activities
The imidazole-thiazole scaffold may also impact other biological processes, such as antioxidant activity, antiviral effects, and anti-diabetic properties. Researchers continue to explore these diverse aspects .
Mechanism of Action
Target of Action
It’s known that compounds containing imidazole and thiazole moieties have a broad range of biological activities . They are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiretroviral, and antineoplastic drugs .
Mode of Action
Compounds containing imidazole and thiazole moieties are known to interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Compounds containing imidazole and thiazole moieties are known to affect various biochemical pathways, leading to their broad range of biological activities .
Pharmacokinetics
Compounds containing imidazole and thiazole moieties are known to have various pharmacokinetic properties, which impact their bioavailability .
Result of Action
Compounds containing imidazole and thiazole moieties are known to have a range of effects at the molecular and cellular level .
Action Environment
It’s known that environmental factors can influence the action of compounds containing imidazole and thiazole moieties .
properties
IUPAC Name |
5-bromo-2-ethoxy-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrN3O3S2/c1-2-26-17-8-5-14(20)11-18(17)28(24,25)22-15-6-3-13(4-7-15)16-12-23-9-10-27-19(23)21-16/h3-12,22H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMPYWHTUDEZSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=C(C=C2)C3=CN4C=CSC4=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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